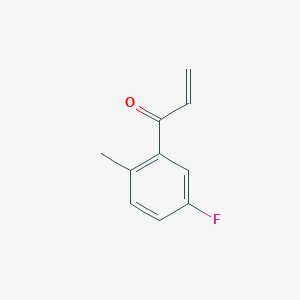

1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one

Description

Overview of α,β-Unsaturated Ketones in Organic Synthesis

α,β-Unsaturated ketones are a pivotal class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural arrangement results in a delocalized π-electron system across the O=C–C=C framework, which imparts unique reactivity to the molecule. They are susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate (or Michael) addition at the β-carbon. This dual reactivity makes them versatile intermediates in a multitude of organic transformations, including the synthesis of complex natural products and pharmaceuticals.

The Claisen-Schmidt condensation is a classic and widely employed method for the synthesis of α,β-unsaturated ketones, involving the base- or acid-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. wikipedia.orgresearchgate.nettaylorandfrancis.com This reaction is particularly valuable for producing chalcones, a subclass of α,β-unsaturated ketones with two aromatic rings.

Significance of Fluorinated Aromatic Systems in Chemical Research

The incorporation of fluorine into aromatic systems can profoundly alter the physicochemical properties of a molecule. mdpi.com Fluorine's high electronegativity can influence the electronic nature of the aromatic ring, affecting its reactivity and the acidity of nearby protons. Furthermore, the introduction of fluorine can enhance a molecule's metabolic stability and lipophilicity, properties that are highly desirable in the development of new therapeutic agents. mdpi.com Consequently, fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. Research has shown that fluorinated chalcones can exhibit a range of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

Positioning of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one within Contemporary Organic Chemistry

This compound is a fluorinated chalcone (B49325) derivative. Its structure combines the reactive α,β-unsaturated ketone core with a substituted aromatic ring containing both a fluorine atom and a methyl group. This specific combination of functional groups makes it a subject of interest for several reasons. The fluorine and methyl substituents on the phenyl ring can modulate the electronic properties and steric environment of the carbonyl group, potentially influencing its reactivity in synthetic transformations.

From a medicinal chemistry perspective, the presence of the fluorine atom suggests that this compound and its derivatives could be investigated for various biological activities. The study of such compounds contributes to a deeper understanding of structure-activity relationships in the broader family of fluorinated chalcones. nih.govnih.gov

Historical Trajectory of Academic Research on Related Structures

The history of research on α,β-unsaturated ketones dates back to the late 19th century with the discovery of the Claisen-Schmidt condensation. wikipedia.org The systematic study of fluorinated organic compounds began in the early 20th century, and their application in pharmaceuticals and materials has grown exponentially since the mid-20th century.

Research into fluorinated chalcones is a more recent development, gaining momentum with the increasing recognition of the beneficial effects of fluorine in bioactive molecules. Early studies focused on the synthesis and basic characterization of these compounds. Over time, the focus has shifted towards exploring their diverse biological activities and developing more efficient and selective synthetic methodologies. While specific research on this compound is not extensively documented in publicly available literature, the academic trajectory of closely related fluorinated chalcones provides a clear precedent for its potential areas of investigation. mdpi.comnih.gov

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound would likely encompass several key objectives:

Synthetic Methodology: Developing efficient and stereoselective methods for its synthesis, likely via a Claisen-Schmidt condensation between 5-fluoro-2-methylacetophenone and a suitable aldehyde.

Spectroscopic and Structural Characterization: Detailed analysis of its molecular structure using techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction if suitable crystals can be obtained.

Reactivity Studies: Investigating its behavior in various organic reactions, including cycloadditions, Michael additions, and reductions, to assess its utility as a synthetic intermediate.

Biological Evaluation: Screening for potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, based on the known bioactivities of other fluorinated chalcones. nih.govresearchgate.netnih.gov

Detailed Research Findings

While specific research dedicated solely to this compound is limited, a wealth of information on analogous compounds allows for a detailed projection of its expected properties and reactivity.

Synthesis

The most probable synthetic route to this compound is the Claisen-Schmidt condensation. This would involve the reaction of 5-fluoro-2-methylacetophenone with an appropriate aldehyde, such as formaldehyde (B43269) or its synthetic equivalent, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide.

Table 1: Predicted Reactants for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-Fluoro-2-methylacetophenone | Formaldehyde | NaOH or KOH | This compound |

Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data can be predicted for this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons: δ 7.0-7.8 ppm; Vinylic protons: δ 6.5-7.5 ppm (two doublets with a coupling constant of ~16 Hz, indicating a trans configuration); Methyl protons: δ ~2.4 ppm (singlet). |

| ¹³C NMR | Carbonyl carbon: δ ~190 ppm; Vinylic carbons: δ 120-145 ppm; Aromatic carbons: δ 115-165 ppm (with C-F couplings); Methyl carbon: δ ~21 ppm. |

| IR Spectroscopy | C=O stretch: ~1660 cm⁻¹; C=C stretch: ~1600 cm⁻¹; C-F stretch: ~1250 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-(5-fluoro-2-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H9FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3 |

InChI Key |

KKKJJGDYTOZMAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Fluoro 2 Methylphenyl Prop 2 En 1 One

Established Synthetic Pathways to 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one

The traditional synthesis of this compound primarily relies on well-established reactions that form the core enone structure. These methods are valued for their reliability and are often the first choice for the preparation of such compounds.

Condensation Reactions in the Formation of the Enone Moiety

Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated ketones. The most common of these is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which involves the reaction of an enolizable ketone with a non-enolizable aldehyde in the presence of a base or acid catalyst. wikipedia.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of 1-(5-fluoro-2-methylphenyl)ethanone with formaldehyde (B43269).

The reaction is typically carried out in a protic solvent like ethanol (B145695) or a water/ethanol mixture, with a strong base such as sodium hydroxide (B78521) or potassium hydroxide as the catalyst. propulsiontechjournal.com The base deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heating, to yield the final α,β-unsaturated ketone. libretexts.org

Another relevant condensation method is the Mannich reaction. This three-component reaction involves an active hydrogen-containing compound (the ketone), formaldehyde, and a secondary amine to form a Mannich base (a β-amino-ketone). wikipedia.org This Mannich base can then be subjected to elimination to yield the desired α,β-unsaturated ketone. youtube.com This two-step approach can sometimes offer better control and yields compared to a direct aldol-type condensation.

| Reaction Type | Ketone Precursor | Aldehyde/Reagent | Catalyst/Conditions | Product |

| Claisen-Schmidt | 1-(5-Fluoro-2-methylphenyl)ethanone | Formaldehyde | NaOH or KOH, Ethanol/Water, Heat | This compound |

| Mannich Reaction | 1-(5-Fluoro-2-methylphenyl)ethanone | Formaldehyde, Dimethylamine HCl | Acid catalyst, then heat or base | This compound |

Coupling Reactions Involving Fluorinated Aryl Precursors

Cross-coupling reactions, particularly those catalyzed by palladium, have emerged as powerful tools for the formation of carbon-carbon bonds and can be adapted for the synthesis of enones. organic-chemistry.org While not the most direct route to this compound from its immediate ketone precursor, these methods are valuable when constructing the fluorinated aryl ketone core from simpler starting materials.

For instance, a Suzuki-Miyaura type coupling could be employed to synthesize the precursor, 1-(5-fluoro-2-methylphenyl)ethanone. This would involve the reaction of a suitable boronic acid or ester, such as (5-fluoro-2-methylphenyl)boronic acid, with an acetylating agent like acetyl chloride in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com

Alternatively, a Heck reaction could be envisioned for the direct formation of the enone. This would involve the palladium-catalyzed coupling of an aryl halide, such as 1-bromo-5-fluoro-2-methylbenzene, with a suitable vinylating agent, such as acrolein or vinyl methyl ketone, in the presence of a base. wikipedia.org The regioselectivity of such a reaction would need to be carefully controlled to obtain the desired product.

Advanced Synthetic Strategies and Improvements

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. These advanced strategies are applicable to the synthesis of this compound, offering improvements over traditional methods.

Catalytic Approaches to the Synthesis of this compound

Modern catalytic systems offer enhanced efficiency and selectivity in enone synthesis. Palladium-catalyzed dehydrogenation of saturated ketones has become a viable one-step method to introduce α,β-unsaturation. nih.govnih.gov This approach would involve the direct conversion of 1-(5-fluoro-2-methylphenyl)propan-1-one (B7859873) to the desired enone, often using a palladium catalyst in the presence of an oxidant like molecular oxygen.

Furthermore, catalytic transfer hydrogenation can be employed in a tandem sequence. For example, a ketone can be allylated at the α-position, followed by an isomerization catalyzed by a transition metal complex to yield the thermodynamically more stable conjugated enone.

| Catalytic Method | Starting Material | Catalyst System | Product |

| Dehydrogenation | 1-(5-Fluoro-2-methylphenyl)propan-1-one | Pd(OAc)₂/O₂ or other Pd catalyst | This compound |

Stereoselective Synthesis Methodologies

While this compound itself is achiral, the principles of stereoselective synthesis become crucial when it is used as a substrate in subsequent reactions. The development of stereoselective methods for reactions involving enones, such as conjugate additions, is an active area of research. For the synthesis of substituted enones, stereoselective variants of the Wittig reaction can be employed. tandfonline.comwikipedia.org This reaction involves the use of a phosphonium (B103445) ylide to convert a carbonyl group into a carbon-carbon double bond. By carefully choosing the ylide and reaction conditions, the stereochemistry of the resulting double bond (E or Z) can be controlled. wikipedia.org For the synthesis of the title compound, a Wittig-type reaction could potentially be used by reacting 5-fluoro-2-methylbenzoyl chloride with a suitable phosphorus ylide.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chalcones and related enones to minimize environmental impact. rjpn.orgbenthamdirect.comfrontiersin.org These approaches focus on the use of less hazardous solvents, solvent-free conditions, and energy-efficient techniques.

For the Claisen-Schmidt condensation to produce this compound, several green alternatives to conventional methods exist:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions with a solid support like alumina (B75360) or silica (B1680970) gel impregnated with a base. rjpn.org

Ultrasound-promoted synthesis: Sonication can also accelerate the reaction rate and improve efficiency, providing a more energy-efficient alternative to conventional heating. propulsiontechjournal.com

Grinding method (Mechanochemistry): This solvent-free approach involves grinding the reactants (1-(5-fluoro-2-methylphenyl)ethanone, a solid source of formaldehyde like paraformaldehyde, and a solid base like sodium hydroxide) together in a mortar and pestle. propulsiontechjournal.comresearchgate.net This method is highly atom-economical and avoids the use of potentially harmful solvents.

Use of green solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. frontiersin.orgnih.gov

| Green Chemistry Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Reduced reaction time, higher yields, often solvent-free. rjpn.org |

| Sonication | Application of ultrasound to promote the reaction. | Increased reaction rates, energy efficiency. propulsiontechjournal.com |

| Mechanochemistry | Grinding solid reactants together without a solvent. | Solvent-free, high atom economy, simple procedure. propulsiontechjournal.comresearchgate.net |

| Green Solvents | Use of water, ethanol, or ionic liquids as the reaction medium. | Reduced toxicity and environmental impact. frontiersin.orgnih.gov |

Precursor Chemistry and Intermediate Transformations Relevant to this compound

The key precursor for the synthesis of this compound is 1-(5-fluoro-2-methylphenyl)ethanone. The synthesis of this substituted acetophenone (B1666503) can be envisioned through several established synthetic routes.

A common method for the preparation of aryl ketones is the Friedel-Crafts acylation. In this case, 4-fluorotoluene (B1294773) could be acylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups would likely lead to a mixture of isomers, necessitating purification of the desired 2-acetyl-4-fluorotoluene.

An alternative approach to access the precursor ketone could involve a Grignard reaction. For instance, 2-bromo-4-fluorotoluene (B74383) could be converted to the corresponding Grignard reagent, which would then be reacted with acetyl chloride or acetic anhydride to furnish 1-(5-fluoro-2-methylphenyl)ethanone.

The other key precursor is formaldehyde. Formaldehyde is a gas at room temperature and is typically used as an aqueous solution (formalin) or in its solid polymer form, paraformaldehyde. For the Claisen-Schmidt condensation, paraformaldehyde is often preferred as it can be depolymerized in situ under the reaction conditions.

The intermediate in the Claisen-Schmidt condensation is an aldol addition product, specifically 3-hydroxy-1-(5-fluoro-2-methylphenyl)propan-1-one. Under the basic or acidic conditions of the reaction, this β-hydroxy ketone readily undergoes elimination of water to form the conjugated enone system of the final product. researchgate.net

Chemoenzymatic Synthesis Prospects for this compound

While traditional chemical synthesis is the most direct route to this compound, chemoenzymatic approaches offer potential advantages in terms of selectivity and milder reaction conditions. Although no specific enzymatic synthesis for this exact molecule has been reported, the broader class of α,β-unsaturated ketones is amenable to biocatalytic transformations. researchgate.netresearchgate.net

One potential chemoenzymatic strategy could involve the use of a lipase (B570770) to catalyze the aldol condensation. Certain lipases have been shown to exhibit promiscuous catalytic activity, including the ability to promote carbon-carbon bond formation. researchgate.net For example, porcine pancreas lipase has been used to catalyze the cross-aldol condensation of 2'-hydroxyacetophenone (B8834) with substituted aromatic aldehydes to form chalcone (B49325) intermediates. researchgate.net A similar approach could be explored for the condensation of 1-(5-fluoro-2-methylphenyl)ethanone and formaldehyde.

Another area of interest is the use of ene-reductases. While these enzymes are typically used for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones, their reverse reaction (dehydrogenation) could potentially be exploited for the synthesis of such compounds from the corresponding saturated ketone. researchgate.netresearchgate.net However, this would likely be thermodynamically unfavorable.

The development of a chemoenzymatic route for the synthesis of this compound would likely require significant research and development, including enzyme screening and protein engineering to achieve efficient catalysis for this specific substrate.

Table 2: Potential Enzymes for Chemoenzymatic Synthesis of α,β-Unsaturated Ketones

| Enzyme Class | Potential Application | Reference |

| Lipases | Promiscuous aldol condensation | researchgate.net |

| Ene-reductases | Asymmetric reduction (or potential for reverse reaction) | researchgate.netresearchgate.net |

| Imine Reductases | In cascade reactions with ene-reductases | researchgate.netresearchgate.net |

Reaction Chemistry and Mechanistic Investigations of 1 5 Fluoro 2 Methylphenyl Prop 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one

The conjugated system in this compound allows for two main modes of nucleophilic attack: a direct 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.org The pathway taken is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, which are typically highly reactive and charge-dense (e.g., organolithium reagents), tend to favor the kinetically controlled 1,2-addition. In contrast, "soft" nucleophiles, which are generally larger, more polarizable, and form more stable intermediates (e.g., enolates, cuprates, amines, and thiols), preferentially undergo the thermodynamically favored 1,4-conjugate addition. youtube.comyoutube.com

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyls. masterorganicchemistry.com In this reaction, a soft nucleophile, known as the Michael donor (such as an enolate), adds to the β-carbon of the Michael acceptor, which in this case is this compound. youtube.com The reaction proceeds through the formation of a new enolate intermediate, which is then protonated during workup to yield the 1,4-adduct. youtube.commasterorganicchemistry.com The product of a Michael reaction is characteristically a 1,5-dicarbonyl compound when the donor is also a carbonyl derivative. youtube.com

The stereochemical outcome of Michael additions can be complex, potentially generating new stereocenters. The facial selectivity of the attack on the β-carbon is influenced by steric hindrance from the substituents on the enone and the specific structure of the nucleophile and catalyst used. For chalcone-like substrates, achieving high diastereoselectivity or enantioselectivity often requires the use of chiral catalysts or auxiliaries. While specific stereochemical studies on this compound are not available, research on similar fluorinated Michael acceptors demonstrates that a wide range of nucleophiles, including amines, alcohols, thiols, and malonates, can participate in this reaction to yield β-substituted α-fluoro ketones.

The reaction of this compound with organometallic reagents highlights the competition between 1,2- and 1,4-addition pathways. libretexts.org The choice of the metal in the reagent is crucial in directing the regioselectivity.

Organolithium and Grignard Reagents: These are considered "hard" nucleophiles and typically favor direct 1,2-addition to the carbonyl carbon. youtube.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent (R-MgBr) would be expected to primarily yield a tertiary allylic alcohol upon acidic workup.

Organocuprates (Gilman Reagents): In contrast, organocuprates (R₂CuLi) are "soft" nucleophiles and are well-known for their high selectivity for 1,4-conjugate addition. youtube.com Therefore, reacting this compound with a Gilman reagent would predictably lead to the formation of a β-substituted ketone after the intermediate enolate is quenched.

The table below illustrates the expected major products from the reaction of a generic α,β-unsaturated ketone with different classes of organometallic reagents, a reactivity pattern that this compound is expected to follow.

| Organometallic Reagent Type | Predominant Addition Pathway | Expected Product Class |

|---|---|---|

| Grignard Reagent (R-MgX) | 1,2-Addition | Tertiary Allylic Alcohol |

| Organolithium Reagent (R-Li) | 1,2-Addition | Tertiary Allylic Alcohol |

| Organocuprate (Gilman) Reagent (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted Ketone |

Cycloaddition Reactions Involving this compound

The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing carbonyl group, making it a suitable component in various cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In this reaction, this compound would act as the dienophile (the 2π-electron component). The presence of the electron-withdrawing ketone group enhances its reactivity towards electron-rich dienes. Research on fluorinated dienophiles has shown them to be versatile building blocks for creating fluorinated carbocycles. beilstein-journals.org While no specific Diels-Alder reactions involving this compound have been reported, it is anticipated to react with conjugated dienes like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) to form substituted cyclohexene (B86901) derivatives. The stereochemical outcome (endo/exo selectivity) would be governed by orbital symmetry considerations and steric interactions in the transition state.

The electron-deficient alkene of this compound is an excellent substrate for [3+2] cycloaddition reactions. This type of reaction is a powerful method for constructing five-membered heterocyclic rings. A particularly well-established application for chalcones is their reaction with hydrazine (B178648) derivatives to synthesize pyrazolines. rsc.orgnih.gov This reaction proceeds via an initial conjugate addition of the hydrazine followed by intramolecular cyclization and dehydration.

Another important [3+2] cycloaddition is the reaction with nitrile oxides, generated in situ from oximes, which yields isoxazoline (B3343090) rings. mdpi.comnih.gov Studies involving the reaction of trifluoromethylated nitrile imines with various chalcones have demonstrated that this cycloaddition can proceed in a fully regio- and diastereoselective manner to produce highly functionalized trifluoromethyl-pyrazoles after an oxidation step. acs.org Given its structure, this compound is an ideal candidate for these transformations.

The following table summarizes typical yields for the synthesis of pyrazoline derivatives from the reaction of various chalcones with hydrazine, illustrating the general utility of this reaction.

| Chalcone (B49325) Reactant | Hydrazine Reagent | Product Type | Reported Yield (%) |

|---|---|---|---|

| Generic Aryl-substituted Chalcone | Hydrazine Hydrate (B1144303) | Pyrazoline | Often >80% |

| Generic Aryl-substituted Chalcone | Phenylhydrazine | N-Phenyl Pyrazoline | Often >80% |

| Chalcone (4a in study) | Trifluoroacetonitrile imine | 5-Benzoyl-CF₃-pyrazoline | 96% acs.org |

| Various Chalcones | Substituted Nitrile Imines | 5-Acyl-pyrazolines | 44-96% acs.org |

Note: The data in this table is representative of the reaction type for analogous compounds, as specific data for this compound was not found.

Electrophilic Transformations of this compound

While the electron-withdrawing nature of the carbonyl group deactivates the double bond towards many electrophilic additions compared to an isolated alkene, reactions are still possible under appropriate conditions. For instance, halogenation (e.g., with Br₂) could proceed to give a di-halogenated product. However, the regioselectivity and potential for side reactions, such as α-halogenation of the ketone, would need to be carefully controlled. Detailed studies on the electrophilic transformations of this compound are not prominent in the available literature.

Reductive Chemistry of this compound

The reduction of α,β-unsaturated ketones is a fundamental transformation that can proceed via several pathways, depending on the reagents and conditions employed. The primary sites of reduction are the carbon-carbon double bond and the carbonyl group.

Catalytic hydrogenation is a common method for the reduction of α,β-unsaturated systems. The outcome of the reaction is highly dependent on the catalyst, solvent, and reaction conditions such as hydrogen pressure and temperature.

For this compound, catalytic hydrogenation typically favors the reduction of the alkene C=C bond first, as it is more readily accessible. acs.org Using standard catalysts such as Palladium on carbon (Pd/C) or rhodium complexes under mild conditions (e.g., atmospheric H2 pressure), the primary product is the corresponding saturated ketone, 1-(5-Fluoro-2-methylphenyl)propan-1-one (B7859873) . researchgate.netjchemrev.com This occurs via the addition of two hydrogen atoms across the double bond.

Under more forcing conditions, such as higher hydrogen pressures and temperatures or with more active catalysts like Raney Nickel, both the alkene and the carbonyl group can be fully reduced. This pathway leads to the formation of the saturated alcohol, 1-(5-Fluoro-2-methylphenyl)propan-1-ol .

Chemoselective reduction allows for the targeting of either the carbonyl group (1,2-reduction) or the alkene (1,4-reduction or conjugate reduction) independently.

Selective Alkene Reduction (1,4-Conjugate Reduction): To selectively reduce the C=C double bond while leaving the carbonyl group intact, several methods are available. Transfer hydrogenation using formic acid as a hydrogen source with iridium catalysts has proven effective for the chemoselective 1,4-reduction of chalcones. thieme-connect.commdpi.com Another modern approach involves a copper-catalyzed hydroboration/protodeboronation strategy, which also yields the saturated ketone with high selectivity. rsc.org These methods are advantageous as they avoid the use of high-pressure hydrogen gas.

Selective Carbonyl Reduction (1,2-Reduction): The selective reduction of the carbonyl group in the presence of a reducible alkene is a classic challenge in organic synthesis. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH4) in the presence of a lanthanide salt like cerium(III) chloride (CeCl3) in a protic solvent such as methanol, is highly effective for this transformation. acgpubs.org This method enhances the electrophilicity of the carbonyl carbon, favoring its reduction over the alkene. The product of this reaction would be the allylic alcohol, 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-ol .

| Reaction Type | Reagents/Catalyst | Primary Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation (Alkene) | H₂, Pd/C | 1-(5-Fluoro-2-methylphenyl)propan-1-one | Reduces C=C bond |

| Catalytic Hydrogenation (Full) | H₂ (high pressure), Raney Ni | 1-(5-Fluoro-2-methylphenyl)propan-1-ol | Reduces C=C and C=O bonds |

| Conjugate Reduction (Transfer Hydrogenation) | HCOOH, Iridium Catalyst | 1-(5-Fluoro-2-methylphenyl)propan-1-one | Highly selective for C=C bond |

| Carbonyl Reduction (Luche) | NaBH₄, CeCl₃, MeOH | 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-ol | Highly selective for C=O bond |

Oxidative Chemistry of this compound

The primary site for oxidation on this molecule is the electron-deficient carbon-carbon double bond. Common oxidative reactions include epoxidation and oxidative cleavage.

Epoxidation: The alkene can be converted to an epoxide using various oxidizing agents. A common method for α,β-unsaturated ketones is reaction with hydrogen peroxide (H₂O₂) in the presence of a base (like NaOH) in a protic solvent. This reaction proceeds via a conjugate addition of the hydroperoxide anion followed by intramolecular ring closure. The expected product is (2R,3S)-2,3-epoxy-1-(5-fluoro-2-methylphenyl)-3-phenylpropan-1-one . Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used to achieve this transformation.

Oxidative Cleavage: The double bond can be cleaved entirely through ozonolysis or with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the C=C bond to yield two carbonyl compounds: 5-Fluoro-2-methylbenzaldehyde and glyoxal . An oxidative workup (e.g., with H₂O₂) would yield 5-Fluoro-2-methylbenzoic acid .

Permanganate Oxidation: Under harsh conditions (e.g., hot, concentrated KMnO₄), the alkene and any resulting aldehyde fragments are fully oxidized to carboxylic acids, yielding 5-Fluoro-2-methylbenzoic acid . masterorganicchemistry.com

| Reaction Type | Reagents/Catalyst | Primary Product(s) | Notes |

|---|---|---|---|

| Epoxidation | H₂O₂, NaOH | (2R,3S)-2,3-epoxy-1-(5-fluoro-2-methylphenyl)-3-phenylpropan-1-one | Forms a chalcone epoxide |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 5-Fluoro-2-methylbenzaldehyde and Glyoxal | Cleaves C=C bond to aldehydes |

| Oxidative Cleavage | Hot, conc. KMnO₄ | 5-Fluoro-2-methylbenzoic acid | Cleaves and oxidizes to carboxylic acid |

Functional Group Interconversions on this compound

Beyond simple reduction and oxidation, the reactive α,β-unsaturated system allows for various other transformations.

Halogenation: The alkene can undergo addition reactions with halogens. For instance, the addition of bromine (Br₂) across the double bond would proceed readily to yield the dibrominated saturated ketone, 1-(5-Fluoro-2-methylphenyl)-2,3-dibromopropan-1-one . This reaction typically occurs without a catalyst.

Michael Addition (Conjugate Addition): The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles in a process known as the Michael or conjugate addition. pressbooks.pubmasterorganicchemistry.com This is a powerful C-C and C-heteroatom bond-forming reaction. A wide range of nucleophiles can be used, including enolates, amines, thiols, and cyanides. youtube.comscience.gov For example, reaction with a thiol (R-SH) in the presence of a base would yield 1-(5-Fluoro-2-methylphenyl)-3-(alkylthio)propan-1-one . This reaction is fundamental to the biological activity of many chalcones, which can react with cysteine residues in proteins. jchemrev.com

| Reaction Type | Reagents/Catalyst | Primary Product | Mechanism |

|---|---|---|---|

| Bromination | Br₂ | 1-(5-Fluoro-2-methylphenyl)-2,3-dibromopropan-1-one | Electrophilic addition |

| Michael Addition | R-SH, Base | 1-(5-Fluoro-2-methylphenyl)-3-(alkylthio)propan-1-one | Conjugate nucleophilic addition |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Moiety of this compound

The aromatic ring of the molecule offers sites for C-C bond formation via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The primary challenge in this specific substrate is the relative inertness of the C-F bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. libretexts.org Activating a C-F bond for this reaction is difficult and typically requires specialized, electron-rich phosphine (B1218219) ligands and harsh reaction conditions. rsc.org Furthermore, successful couplings of fluoroarenes often require strong electron-withdrawing groups (like a nitro group) ortho to the fluorine, a condition not met in this molecule. rsc.orgresearchgate.net A hypothetical Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl product, 1-(5-Aryl-2-methylphenyl)prop-2-en-1-one , but would be a low-yielding and challenging transformation.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.org While activating the C-F bond is again a challenge, a more plausible pathway for functionalizing the aromatic ring involves palladium-catalyzed C-H activation. The unsubstituted C-H bonds on the aromatic ring (at positions 3, 4, and 6) could potentially serve as sites for direct arylation or alkenylation. For example, a directed C-H functionalization reaction with an alkene like styrene (B11656), catalyzed by a palladium complex, could theoretically form a new C-C bond at the C-6 position, ortho to the methyl group, due to potential directing group effects from the carbonyl.

| Reaction Type | Coupling Partners | Hypothetical Product | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 1-(5-Aryl-2-methylphenyl)prop-2-en-1-one | Challenging due to strong C-F bond. Requires specialized catalysts. rsc.org |

| Heck Reaction (via C-H activation) | Alkene (e.g., Styrene) | 1-(5-Fluoro-2-methyl-6-styrylphenyl)prop-2-en-1-one | More plausible than C-F activation for this substrate. |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 5 Fluoro 2 Methylphenyl Prop 2 En 1 One

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of organic molecules in solution. For a molecule with the complexity of 1-(5-fluoro-2-methylphenyl)prop-2-en-1-one, one-dimensional (¹H and ¹³C) NMR must be supplemented with two-dimensional (2D) techniques to resolve spectral overlap and establish unequivocal assignments.

2D NMR experiments correlate nuclear spins, providing information about which atoms are connected through bonds. Key techniques include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). sdsu.edu

COSY identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.com For this compound, COSY is crucial for tracing the connectivity within the vinyl group and the aromatic ring.

HSQC maps protons directly to the carbons they are attached to (¹J coupling). This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton resonances. walisongo.ac.id

HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). This is paramount for connecting molecular fragments, such as linking the aromatic ring to the propenone side chain via the carbonyl carbon. researchgate.net

Based on established spectroscopic principles, a hypothetical but representative set of NMR assignments and correlations can be proposed to illustrate the power of these techniques.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C | - | 136.5 |

| 2 | C-CH₃ | - | 140.2 |

| 3 | C-H | 7.15 (dd) | 118.0 (d, JCF ≈ 22 Hz) |

| 4 | C-H | 7.25 (m) | 128.5 |

| 5 | C-F | - | 162.0 (d, JCF ≈ 250 Hz) |

| 6 | C-H | 7.05 (dd) | 115.5 (d, JCF ≈ 23 Hz) |

| 7 (C=O) | C | - | 195.0 |

| 8 (α-CH) | C-H | 6.80 (dd) | 130.0 |

| 9 (β-CH₂) | C-H₂ | 6.45 (dd, trans-H), 5.90 (dd, cis-H) | 133.0 |

| 10 (CH₃) | C-H₃ | 2.40 (s) | 21.0 |

| Proton (¹H Shift) | COSY Correlations (¹H Shift) | HMBC Correlations (¹³C Position) |

|---|---|---|

| H-3 (7.15) | H-4 (7.25) | C-1, C-2, C-5 |

| H-4 (7.25) | H-3 (7.15), H-6 (7.05) | C-2, C-5, C-6 |

| H-6 (7.05) | H-4 (7.25) | C-1, C-2, C-5, C-7 |

| H-8 (6.80) | H-9 (6.45, 5.90) | C-1, C-7, C-9 |

| H-9 (6.45, 5.90) | H-8 (6.80) | C-7, C-8 |

| H-10 (2.40) | - | C-1, C-2, C-3 |

While solution-state NMR provides data on molecules averaged over rapid tumbling, solid-state NMR (ssNMR) spectroscopy offers atomic-level insight into the structure and dynamics of materials in their solid, crystalline, or amorphous forms. mit.edu For this compound, ssNMR would be instrumental in characterizing its solid-phase properties.

Key insights from ssNMR would include:

Polymorphism: The compound may crystallize in different forms (polymorphs), each with a unique molecular packing and/or conformation. These distinct solid-state arrangements would give rise to different NMR spectra, allowing for the identification and characterization of each polymorph.

Conformational Differences: The conformation adopted in the solid state, particularly the dihedral angle between the fluoromethylphenyl ring and the enone plane, may differ from that in solution. ssNMR can precisely measure chemical shifts and internuclear distances that are sensitive to these conformational details.

Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can be used to study the packing environment and proximity of molecules within the crystal lattice.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated organic compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orghuji.ac.il Furthermore, ¹⁹F chemical shifts are extremely sensitive to the electronic environment, spanning a wide range that provides detailed structural information. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum provides direct confirmation of the fluorine's position on the aromatic ring. The chemical shift and coupling patterns are diagnostic of its substitution environment.

| Parameter | Predicted Value | Information Gained |

|---|---|---|

| Chemical Shift (δ) | -114.5 ppm (vs. CFCl₃) | Confirms an aromatic C-F bond. The exact shift is influenced by the ortho- and para- substituents (H and C(O)R, respectively). |

| Multiplicity | Doublet of doublets (dd) | Indicates coupling to two non-equivalent neighboring protons. |

| Coupling Constant (³JFH) | ~8.5 Hz | Typical ortho coupling to the proton at C-4. |

| Coupling Constant (⁴JFH) | ~5.5 Hz | Typical meta coupling to the proton at C-6. |

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. msu.edu An IR or Raman spectrum provides a molecular "fingerprint" that is unique to the compound and reveals the presence of specific functional groups, whose vibrations occur at characteristic frequencies. libretexts.org

The structure of this compound contains several key functional groups that give rise to strong, characteristic bands in its vibrational spectra. The conjugation between the aromatic ring, the carbonyl group, and the alkene moiety influences the precise frequencies of these vibrations. DFT calculations are often employed to aid in the precise assignment of complex spectra. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinyl | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (Aliphatic) | 2980 - 2870 | Medium |

| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1660 | Strong (IR), Weak (Raman) |

| C=C Stretch | Alkene (Conjugated) | 1640 - 1610 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600, 1575, 1480 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1270 - 1200 | Strong (IR) |

| C-H Bend (oop) | Substituted Aromatic | 900 - 675 | Strong (IR) |

The primary source of conformational flexibility in this compound is the rotation about the single bond connecting the aromatic ring to the carbonyl carbon. This rotation alters the dihedral angle and, consequently, the degree of π-orbital overlap between the two systems.

Two principal planar conformers can be envisioned: one where the carbonyl is s-cis to the ortho-methyl group and one where it is s-trans. The steric bulk of the methyl group likely creates a significant energy barrier to free rotation, favoring a specific, near-planar conformation.

Vibrational spectroscopy is a sensitive probe of such conformational equilibria. researchgate.net

Effect of Conjugation: The frequency of the C=O and C=C stretching vibrations is directly related to bond strength, which is affected by electronic conjugation. A more planar conformation allows for better conjugation, which weakens the C=O and C=C double bonds and lowers their stretching frequencies (a red shift).

Temperature-Dependent Studies: By recording IR or Raman spectra at different temperatures, it is possible to study the equilibrium between different conformers. If multiple conformers are present at room temperature, changing the temperature will shift the equilibrium. This can manifest as a change in the relative intensities of vibrational bands corresponding to each conformer or a shift in the peak maximum of a band that is an average of multiple conformers. rsc.org Such analysis allows for the determination of the relative thermodynamic stability of the conformers.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis (Beyond Simple Molecular Weight)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In this process, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure.

For chalcones, the basic fragmentation pathways typically involve the cleavage of the molecule at the α,β-unsaturated ketone core. Common fragmentation patterns observed in the mass spectra of chalcones include the loss of the phenyl group from either the A or B ring, as well as the loss of a carbonyl group (CO). nih.govfabad.org.tr In the case of this compound, the fragmentation would be influenced by the presence of the fluorine and methyl substituents on the phenyl ring (Ring A).

The fragmentation of protonated chalcones often proceeds through rearrangements to yield stable ions. nih.gov For instance, the elimination of water is a common pathway, even in the absence of a hydroxyl group, suggesting complex intramolecular rearrangements. nih.gov The presence of a methyl group on the phenyl ring adjacent to the carbonyl group can also lead to specific fragmentation pathways, such as the formation of a characteristic ion at m/z 131, which has been observed in some 2'-methyl substituted chalcones. calstate.edu

Isotopic analysis, particularly for compounds containing elements with multiple common isotopes (like chlorine or bromine), can provide further confirmation of the elemental composition of fragments. For this compound, the primary elements (carbon, hydrogen, oxygen, and fluorine) have dominant isotopes, so the isotopic patterns would primarily be used to confirm the number of carbon atoms in a given fragment based on the natural abundance of ¹³C.

Table 1: Illustrative Fragmentation Data for a Substituted Chalcone (B49325)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 209.09 | 131.05 | C₆H₅ | [C₉H₇O]⁺ |

| 209.09 | 103.05 | C₇H₅O | [C₇H₇]⁺ |

| 209.09 | 77.04 | C₉H₆O | [C₆H₅]⁺ |

Note: This table is illustrative of typical fragmentation data for a simple chalcone and does not represent experimental data for this compound.

X-ray Crystallography and Solid-State Structure of this compound

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. soton.ac.uk For fluorinated organic compounds, interactions involving the fluorine atom can play a significant role in the supramolecular assembly. soton.ac.uknih.gov In the case of this compound, one would expect to observe various weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds. nih.gov

Chalcones can exist in two main planar conformations: s-cis and s-trans, referring to the arrangement of the carbonyl group and the vinyl double bond. Theoretical calculations on various chalcones have shown that the s-cis conformation is often the more stable. ufms.brresearchgate.net The specific conformation adopted in the solid state is a balance between the intrinsic conformational preference of the molecule and the optimization of intermolecular interactions within the crystal lattice.

In the solid state, the molecule is likely to be nearly planar to maximize π-conjugation across the enone system. researchgate.net However, steric hindrance from the ortho-methyl group on the phenyl ring could lead to a slight twisting of this ring relative to the plane of the propenone bridge. The dihedral angle between the phenyl ring and the enone moiety is a key parameter that would be determined from a crystal structure. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Chalcone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.987 |

| b (Å) | 14.231 |

| c (Å) | 16.453 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1400.1 |

| Z | 4 |

Note: This table provides an example of crystallographic data for a related organic molecule and is for illustrative purposes only.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.czresearchgate.net These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral compounds.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by stereoselective reduction of the ketone or addition to the double bond, the resulting enantiomers could be distinguished using chiroptical techniques.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. VCD measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on the vibrational modes of the molecule. mdpi.com

For a chiral derivative of this compound, the ECD spectrum would be dominated by the electronic transitions of the conjugated chalcone system. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the stereocenter(s) through empirical rules or, more reliably, by comparison with quantum chemical calculations. rsc.org Similarly, the VCD spectrum would show characteristic bands corresponding to the vibrational modes of the chiral molecule, allowing for stereochemical assignment.

Table 3: Hypothetical Chiroptical Data for a Chiral Chalcone Derivative

| Technique | Wavelength/Wavenumber | ΔA (or Δε) |

| ECD | 320 nm | +2.5 |

| ECD | 250 nm | -1.8 |

| VCD | 1650 cm⁻¹ | +0.5 x 10⁻⁴ |

| VCD | 1280 cm⁻¹ | -1.2 x 10⁻⁴ |

Note: This table is a hypothetical representation of the type of data obtained from chiroptical measurements and does not correspond to any specific experimental results.

Theoretical and Computational Chemistry Studies on 1 5 Fluoro 2 Methylphenyl Prop 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and potential reactivity of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one. These theoretical methods provide a microscopic view of the molecule's characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are key indicators of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO energy gap suggests a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is primarily localized on the propenone moiety and the methyl-substituted phenyl ring, while the LUMO is distributed over the entire molecule, with significant contributions from the carbonyl group and the double bond.

The energies of the HOMO, LUMO, and the energy gap for this compound, calculated using DFT at the B3LYP/6-311G(d,p) level of theory, are presented in the table below. These values are crucial for determining various global reactivity descriptors.

| Parameter | Value (eV) |

| EHOMO | -6.89 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.44 |

Based on these energy values, several global reactivity descriptors have been calculated to further understand the molecule's chemical behavior.

| Reactivity Descriptor | Value |

| Ionization Potential (I) | 6.89 eV |

| Electron Affinity (A) | 2.45 eV |

| Electronegativity (χ) | 4.67 eV |

| Chemical Hardness (η) | 2.22 eV |

| Chemical Softness (S) | 0.225 eV-1 |

| Electrophilicity Index (ω) | 4.91 eV |

Electrostatic Potential Surfaces and Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map of this compound reveals regions of different electrostatic potential, represented by a color spectrum.

The red regions, indicating a negative electrostatic potential, are concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The blue regions, representing a positive electrostatic potential, are located around the hydrogen atoms of the methyl group and the aromatic ring. The greenish-yellow areas correspond to regions of intermediate potential. This analysis of the MEP surface provides a visual representation of the charge distribution and is instrumental in predicting the molecule's interaction with other chemical species. researchgate.net

Conformational Landscape and Energy Minima of this compound

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl ring and the propenone moiety. Conformational analysis has been performed to identify the most stable conformers and their relative energies.

Studies on similar 2'-substituted acetophenone (B1666503) derivatives have shown a preference for the s-trans conformer, where the substituent and the carbonyl group are on opposite sides of the C-C single bond. nih.gov This preference is often attributed to the minimization of steric hindrance and electrostatic repulsion. nih.govacs.org For this compound, two main planar conformers, the s-cis and s-trans, are considered.

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |

| s-trans | 180 | 0.00 |

| s-cis | 0 | 3.5 |

The s-trans conformer is found to be the global energy minimum, being more stable than the s-cis conformer. This stability can be attributed to the reduced steric clash between the methyl group on the phenyl ring and the propenone side chain.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to study the properties of this compound, providing accurate descriptions of its geometry and vibrational modes.

Optimization of Molecular Geometry and Vibrational Frequencies

The molecular geometry of this compound in its ground state has been optimized using DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set. nih.gov The optimized structure confirms a planar arrangement of the propenone unit.

The calculated bond lengths and angles are in good agreement with the expected values for similar chalcone-like structures. nih.gov For instance, the C=O bond length is calculated to be approximately 1.23 Å, and the C=C double bond of the propenone moiety is around 1.34 Å.

Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure. The calculated vibrational spectrum shows characteristic peaks for the C=O stretching, C=C stretching, and the aromatic C-H stretching modes.

| Vibrational Mode | Calculated Frequency (cm-1) |

| C=O Stretch | 1685 |

| C=C Stretch | 1610 |

| Aromatic C-H Stretch | 3050-3100 |

| C-F Stretch | 1250 |

Transition State Analysis for Reaction Pathways of this compound

DFT calculations can also be employed to investigate the reaction mechanisms involving this compound by locating and characterizing the transition states of potential reaction pathways. For instance, in a Michael addition reaction, where a nucleophile adds to the β-carbon of the propenone system, DFT can be used to model the reaction profile.

The transition state for such a reaction would involve the formation of a new bond between the nucleophile and the β-carbon, with a corresponding change in the hybridization of the involved carbon atoms. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. While specific transition state analyses for this exact molecule are not extensively reported, the methodology is a standard application of DFT in understanding the reactivity of α,β-unsaturated ketones.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This is typically achieved by optimizing the molecule's geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. The resulting magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, predictions would focus on the distinct signals arising from the protons and carbons of the fluoro-methyl-substituted phenyl ring and the propenone linker.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190.5 |

| Alpha-Carbon (α-C of enone) | 128.2 |

| Beta-Carbon (β-C of enone) | 141.0 |

| C1 (Aromatic, attached to C=O) | 135.8 |

| C2 (Aromatic, with methyl group) | 130.1 |

| C3 (Aromatic) | 115.4 |

| C4 (Aromatic) | 139.7 |

| C5 (Aromatic, with fluorine) | 163.2 |

| C6 (Aromatic) | 118.9 |

| Methyl Carbon (-CH₃) | 21.3 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the absorption peaks in an experimental IR spectrum. For this specific chalcone (B49325), key predicted vibrations would include the C=O stretch of the ketone, the C=C stretches of the enone and aromatic ring, and the C-F stretch.

Interactive Data Table: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1665 |

| Enone (C=C) Stretch | 1608 |

| Aromatic (C=C) Stretch | 1580 |

| C-F Stretch | 1250 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The electronic transitions in this compound are expected to be of the π → π* and n → π* type, characteristic of α,β-unsaturated carbonyl systems.

Interactive Data Table: Predicted UV-Vis Absorption

| Transition Type | Predicted λmax (nm) |

| π → π | 310 |

| n → π | 390 |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time. For this compound, MD simulations can be employed to understand its conformational flexibility, solvation dynamics, and interactions with other molecules.

In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal important information about the molecule's dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations are particularly valuable in understanding how chalcone derivatives interact with biological targets. nih.govtandfonline.com

QSAR and QSPR Studies (Limited to Non-Biological, Physical/Chemical Correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their activity or properties. While often used in drug discovery, these methods can also be applied to predict non-biological, physical, and chemical properties.

For a series of chalcone derivatives, including this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. nih.gov These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters) for each compound and then using statistical methods, like multiple linear regression, to find a mathematical equation that relates these descriptors to the property of interest. nih.gov Such studies can facilitate the prediction of properties for newly designed compounds without the need for experimental synthesis and measurement. bohrium.com

In Silico Design of Analogues and Derivatives of this compound

The insights gained from theoretical and computational studies can be leveraged for the in silico design of new analogues and derivatives of this compound with desired properties. nih.gov By systematically modifying the parent structure—for example, by changing the substitution pattern on the aromatic rings or altering the enone linker—it is possible to create a virtual library of new compounds. nih.gov

Computational tools can then be used to predict the properties of these virtual compounds. For instance, docking simulations could be used to predict their binding affinity to a specific target protein, while QSAR models could estimate their physicochemical properties. researchgate.net This in silico screening process allows for the rapid identification of promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net The design of novel chalcone derivatives is an active area of research, with computational methods playing a key role in the development of new compounds with enhanced activities. raiuniversity.eduresearchgate.net

Derivatives and Analogues of 1 5 Fluoro 2 Methylphenyl Prop 2 En 1 One: Synthesis and Chemical Properties

Synthesis of Saturated Analogues and Their Reactivity Profiles

The selective reduction of the carbon-carbon double bond in 1-(5-fluoro-2-methylphenyl)prop-2-en-1-one provides its saturated analogue, 1-(5-fluoro-2-methylphenyl)propan-1-one (B7859873). This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

Catalytic Hydrogenation:

The α,β-unsaturated system of chalcones is readily reduced using various catalytic systems. The most prevalent method involves the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction proceeds with high chemoselectivity, reducing the alkene functionality while leaving the carbonyl group and the aromatic ring intact.

A typical procedure would involve dissolving this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and adding a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere, often at pressures ranging from atmospheric to slightly elevated, and stirred until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Table 6.1.1: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |

| 10% Pd/C | Ethanol | 25 | 1 | 1-(5-Fluoro-2-methylphenyl)propan-1-one |

| Raney Ni | Methanol | 50 | 10 | 1-(5-Fluoro-2-methylphenyl)propan-1-ol |

| NaBH₄/CeCl₃ | Methanol | 0 | 1 | 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-ol |

Reactivity Profile of Saturated Analogues:

The resulting saturated ketone, 1-(5-fluoro-2-methylphenyl)propan-1-one, exhibits a reactivity profile distinct from its unsaturated precursor. The absence of the conjugated double bond significantly alters its chemical behavior.

Carbonyl Group Reactivity: The primary site of reactivity is the carbonyl group. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to yield tertiary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will produce the corresponding secondary alcohol, 1-(5-fluoro-2-methylphenyl)propan-1-ol.

α-Carbon Reactivity: The α-carbons to the carbonyl group possess acidic protons and can be deprotonated with a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation, allowing for further functionalization of the molecule.

Oxidation: Strong oxidizing agents can cleave the molecule, while milder selective oxidation at the α-position can be achieved under specific conditions.

The reactivity is also influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atom can slightly enhance the electrophilicity of the carbonyl carbon, while the ortho-methyl group can provide steric hindrance, potentially influencing the approach of bulky nucleophiles.

Modification of the Aromatic Moiety: Exploring the Impact of Substituent Effects on Reactivity

Modification of the 5-fluoro-2-methylphenyl ring allows for a systematic investigation of how electronic and steric effects influence the reactivity of the prop-2-en-1-one system. These modifications can be introduced either by starting with a differently substituted acetophenone (B1666503) or by performing electrophilic or nucleophilic aromatic substitution on a pre-existing chalcone (B49325) or its precursor.

Impact of Substituents on Reactivity:

The reactivity of the α,β-unsaturated ketone is primarily governed by the electrophilicity of the β-carbon (Michael acceptor) and the carbonyl carbon. Substituents on the aromatic ring can modulate this reactivity through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Introduction of additional EWGs (e.g., -NO₂, -CN, -CF₃) onto the aromatic ring increases the electrophilicity of the entire conjugated system. This enhances the susceptibility of the β-carbon to nucleophilic attack in Michael additions and can also activate the carbonyl group towards nucleophiles. For instance, the presence of a nitro group, particularly at the para position relative to the propenone side chain, would significantly increase the rate of Michael addition reactions.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -OCH₃, -N(CH₃)₂) decreases the electrophilicity of the conjugated system by donating electron density to the ring. This can lead to a decrease in the rate of Michael addition reactions.

Table 6.2.1: Predicted Relative Reactivity in Michael Addition based on Aromatic Substituents

| Substituent (X) on Aromatic Ring | Electronic Effect | Predicted Reactivity towards Nucleophiles |

| -NO₂ | Strong Electron-Withdrawing | High |

| -CN | Electron-Withdrawing | Moderate-High |

| -H (original compound) | Reference | Moderate |

| -OCH₃ | Electron-Donating | Low |

| -N(CH₃)₂ | Strong Electron-Donating | Very Low |

The fluorine atom at the 5-position exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect is generally dominant for halogens, leading to a net deactivation of the ring towards electrophilic substitution but an activation of the propenone system towards nucleophilic attack. The methyl group at the 2-position is a weak electron-donating group and provides steric hindrance.

Heterocyclic Ring Formations Utilizing this compound as a Building Block

The 1,3-dielectrophilic nature of the propenone unit in this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

Synthesis of Pyrazolines:

Pyrazolines, five-membered nitrogen-containing heterocycles, can be synthesized by the reaction of chalcones with hydrazine (B178648) and its derivatives. nih.govresearchgate.netrevistabionatura.orgresearchgate.net The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol, often in the presence of a catalytic amount of acetic acid, would proceed via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline derivative. nih.gov

Synthesis of Pyrimidines:

Six-membered heterocyclic rings like pyrimidines can be prepared from chalcones by reacting them with amidines, urea (B33335), or thiourea. nih.govscispace.commdpi.comresearchgate.net For instance, the reaction of this compound with urea in the presence of a base would lead to the formation of a dihydropyrimidinone derivative through a Biginelli-type reaction. nih.govscispace.com The reaction involves a series of condensation and cyclization steps.

Synthesis of 1,5-Benzodiazepines:

Seven-membered heterocyclic systems such as 1,5-benzodiazepines can be synthesized from the reaction of chalcones with o-phenylenediamine. nih.govijtsrd.comnih.govchemrevlett.com This condensation reaction, typically carried out in a protic solvent and often catalyzed by an acid, involves the initial formation of an imine followed by a Michael-type addition and subsequent cyclization.

Table 6.3.1: Heterocyclic Synthesis from this compound

| Reagent | Heterocyclic Product | General Conditions |

| Hydrazine Hydrate | Pyrazoline derivative | Ethanol, Acetic acid (cat.) |

| Urea | Dihydropyrimidinone derivative | Ethanolic KOH |

| o-Phenylenediamine | 1,5-Benzodiazepine derivative | Acetic acid, Ethanol |

Polymerization Studies of this compound as a Monomer

The vinyl group in this compound makes it a potential monomer for polymerization reactions, leading to polymers with the chalcone moiety as a pendant group. Such polymers are of interest due to their potential optical and thermal properties. acs.orgcmu.edu

Radical Polymerization:

Free radical polymerization is a common method for polymerizing vinyl monomers. This can be initiated by thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization of this compound via this method would result in a polystyrene-like backbone with the fluorinated chalcone unit attached to each repeating unit. The polymerization kinetics and the properties of the resulting polymer would be influenced by the steric bulk and electronic nature of the monomer. Chalcone derivatives have been successfully used as photoinitiators for radical polymerization. rsc.orgrsc.orgresearchgate.net

Atom Transfer Radical Polymerization (ATRP):

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. acs.orgcmu.edu This method could be applied to this compound, treating it as a substituted styrene (B11656) or acrylate-type monomer. The presence of the fluorine atom might influence the polymerization process. Studies on the ATRP of fluorinated methacrylates have shown that controlled polymerization can be achieved under specific conditions. acs.orgcmu.edu

Table 6.4.1: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst System | Potential Polymer Structure |

| Free Radical Polymerization | AIBN or Benzoyl Peroxide | Polystyrene backbone with chalcone side chains |

| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br / Ligand | Well-defined polymer with chalcone side chains |

The resulting polymers could exhibit interesting properties such as high refractive index, thermal stability, and photoreactivity due to the presence of the chalcone moiety. The chalcone units in the polymer chain could potentially undergo [2+2] cycloaddition upon UV irradiation, leading to cross-linking of the polymer chains. researchgate.net

Design and Synthesis of Advanced Scaffolds Derived from this compound

The chalcone framework of this compound serves as a versatile starting point for the construction of more complex and functionally diverse molecular scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. nih.goveurjchem.com

Multicomponent Reactions (MCRs):

MCRs are powerful tools for the rapid assembly of complex molecules in a single step. nih.govresearchgate.net this compound can be utilized as a key component in various MCRs. For example, it can participate in reactions involving a nucleophile, an electrophile, and a cyclizing agent to generate highly substituted heterocyclic scaffolds. The presence of the reactive enone system allows for sequential Michael addition and condensation reactions within a one-pot procedure.

Cross-Coupling Reactions:

The aromatic ring of the chalcone can be further functionalized using transition-metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo substituent were present on the aromatic ring, Suzuki, Heck, or Sonogashira coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of highly elaborate molecular architectures.

Table 6.5.1: Strategies for Advanced Scaffold Synthesis

| Synthetic Strategy | Key Transformation | Potential Scaffold |

| Multicomponent Reactions | Sequential Michael addition and cyclization | Highly substituted pyridines, pyrimidines, or other heterocycles |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira coupling | Biaryl chalcones, alkynyl-substituted chalcones |

| Tandem Reactions | Michael addition followed by intramolecular cyclization | Fused heterocyclic systems |

The combination of the inherent reactivity of the chalcone core with modern synthetic methodologies opens up avenues for the creation of a vast library of complex and diverse molecular scaffolds derived from this compound, with potential applications in various fields of chemical science.

Potential Applications in Non Prohibited Research Domains

1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one as a Synthetic Intermediate for Complex Molecules

The unique chemical architecture of this compound makes it a valuable intermediate in organic synthesis. The presence of the α,β-unsaturated carbonyl group allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

Chalcones, in general, are known to be precursors in the biosynthesis of flavonoids and are used in the synthesis of various heterocyclic compounds. The reactive ketoethylenic moiety (-CO-CH=CH-) is susceptible to numerous reactions. For instance, it can undergo Michael addition reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental for constructing larger and more intricate molecular frameworks.

The fluorine and methyl substituents on the phenyl ring also play a crucial role in its synthetic utility. The fluorine atom can influence the electronic properties of the aromatic ring and the reactivity of the entire molecule, often enhancing metabolic stability and binding affinity in larger molecules. The methyl group provides a site for further functionalization or can sterically influence the outcome of chemical reactions. These features make this compound a promising starting material for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

A common synthetic route to chalcone (B49325) derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. In the case of this compound, the likely precursors would be 1-(5-fluoro-2-methylphenyl)ethanone and formaldehyde (B43269).

| Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|

| 1-(5-Fluoro-2-methylphenyl)ethanone | Formaldehyde | Claisen-Schmidt Condensation |

Role of this compound in Materials Science Research

The unique electronic and structural features of this compound suggest its potential utility in the field of materials science, particularly in the development of specialty polymers and optoelectronic materials.

The vinyl group in this compound makes it a suitable monomer for polymerization reactions. Vinyl ketones are a known class of monomers that can undergo polymerization to form poly(vinyl ketones). These polymers are of interest due to their potential for further functionalization through the ketone group in the side chain.

The polymerization of vinyl ketones can be initiated by various methods, including free-radical polymerization. The resulting polymers, bearing the fluorinated and methylated phenyl moiety, could exhibit unique properties such as enhanced thermal stability, specific optical characteristics, and altered solubility, conferred by the fluorine and methyl substituents. Furthermore, this compound could be used as a co-monomer in copolymerization reactions with other vinyl monomers to tailor the properties of the resulting copolymers for specific applications.

Chalcones and other α,β-unsaturated ketones are known to possess interesting optical and electronic properties. Their conjugated π-electron systems are responsible for the absorption and emission of light, making them candidates for applications in optoelectronics. The introduction of a fluorine atom into the chalcone structure can significantly influence these properties by altering the electron distribution within the molecule.